1-Bromo-3-chloro-3-methyl-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-methyl-2-butanone is a chemical compound that has been studied for its various properties and potential applications in organic synthesis. It is a bromoketone, which is a type of organic compound containing both a bromine atom and a ketone functional group within its molecular structure. This compound is known to be a lachrymator and a skin irritant, indicating that it can cause tearing and irritation upon contact with skin or eyes .

Synthesis Analysis

The synthesis of 1-Bromo-3-methyl-2-butanone has been explored in various studies. One approach to synthesizing brominated butanone derivatives involves the use of elemental bromine in dichloromethane, which yields high percentages of the desired product . Another method includes the continuous-flow synthesis of 1-bromobutane starting from 1-butanol, which could potentially be adapted for the synthesis of 1-Bromo-3-methyl-2-butanone by modifying the starting materials and reaction conditions . Additionally, the Wittig-Horner reaction has been employed to synthesize related brominated compounds, which could be a viable synthetic route for 1-Bromo-3-methyl-2-butanone .

Molecular Structure Analysis

While the specific molecular structure of 1-Bromo-3-methyl-2-butanone is not detailed in the provided papers, related compounds have been studied using techniques such as X-ray crystallography and electron diffraction. For instance, the crystal structure of a related brominated butadiene compound was determined, which could provide insights into the structural aspects of brominated ketones . Additionally, an electron diffraction study on 1-bromo-3-methyl-2-butene, a compound with a similar molecular framework, revealed the conformational composition and geometrical parameters of the molecule .

Chemical Reactions Analysis

The reactivity of brominated compounds like 1-Bromo-3-methyl-2-butanone can be inferred from studies on similar molecules. For example, a gold-catalyzed synthesis involving halogenated alkynes demonstrates the potential for brominated compounds to undergo regioselective rearrangements . Furthermore, the reaction of polyfluoro-3-chloro(bromo)butenes with sodium hypohalites resulting in epoxidation and cleavage of the carbon skeleton indicates that brominated butenes can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-methyl-2-butanone can be partially deduced from studies on related compounds. The surface behavior of 1-bromobutane with isomeric butanol mixtures has been investigated, providing data on surface tensions and thermodynamic properties that could be relevant to understanding the surface properties of 1-Bromo-3-methyl-2-butanone . Additionally, the synthesis of compounds with very short bridging bonds, as seen in the study of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, may offer insights into the steric and electronic effects that could influence the properties of brominated ketones .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods : 1-Bromo-3-methyl-2-butanone has been synthesized with a focus on the product purity and byproduct formation, highlighting its potential in organic synthesis and research applications (Gaudry & Marquet, 2003).

Synthesis of Derivatives : Various methods for synthesizing derivatives of 1-bromo-3-methyl-2-butanone have been explored, indicating its versatility in forming complex organic compounds (Westerlund & Carlson, 1999).

Reaction with Secondary Amines : Studies have shown that 1-halo-3-methyl-2,3-epoxybutanes react with secondary amines, forming amino derivatives. This suggests potential uses in the synthesis of amino ketones and related compounds (Gevorkyan, Kazaryan, & Avakyan, 1983).

Acetal Synthesis : Research into synthesizing acetals from α-halo ketones, including derivatives of 1-bromo-3-methyl-2-butanone, provides insights into its applications in advanced synthetic chemistry (Carlson, Gautun, & Westerlund, 2002).

Applications in Organic Chemistry

Halogen Addition Reactions : The compound's involvement in halogen addition reactions, particularly with bromine and chlorine, highlights its significance in studying reaction mechanisms and developing new synthetic routes (Korhonen, Pitkänen, & Korvola, 1982).

Tautomerism Studies : Investigations into the tautomerism of related aliphatic ketones provide valuable insights into the chemical behavior and potential applications of 1-bromo-3-methyl-2-butanone in understanding tautomeric equilibria (Trivedi, Khan, & Dwivedi, 2018).

Polarity and Conformational Studies : Research on the polarity and geometrical structures of α-bromoketones, including analogs of 1-bromo-3-methyl-2-butanone, contributes to understanding molecular conformation and electronic effects in organic molecules (Arbuzov et al., 1978).

Advanced Chemical Reactions and Synthesis

Grignard Reactions : The compound's role in unusual Grignard reactions, particularly in synthesizing fluorine compounds, opens up new avenues for exploration in synthetic organic chemistry (Takagi et al., 1992).

Synthesis of 4H-1,4-Benzoxazines : The use of derivatives of 1-bromo-3-methyl-2-butanone in synthesizing benzoxazines demonstrates its utility in creating complex organic structures, significant in medicinal chemistry (Kudo, Furuta, & Sato, 1996).

Safety and Hazards

Inhalation of vapors or dust from “1-Bromo-3-chloro-3-methyl-2-butanone” is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It’s known that halogenated compounds like this can participate in various chemical reactions, such as nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Halogenated compounds are often involved in metabolic pathways, where they can act as inhibitors or activators of certain enzymes .

Pharmacokinetics

Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and disruptions in membrane integrity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-chloro-3-methyl-2-butanone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For example, the compound has a boiling point of 164 °C and a flash point of 56 °C , indicating that it can be volatile at high temperatures.

Propiedades

IUPAC Name |

1-bromo-3-chloro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUTVTHQFQALDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

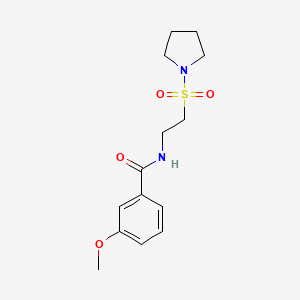

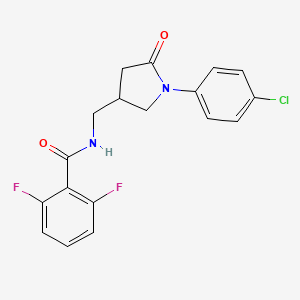

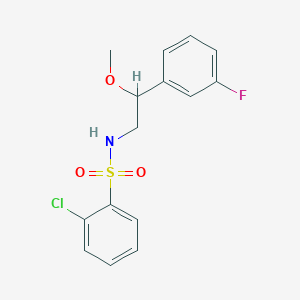

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

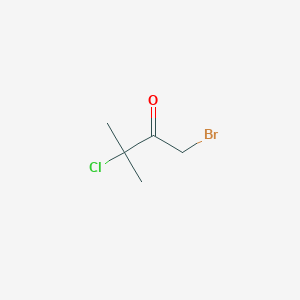

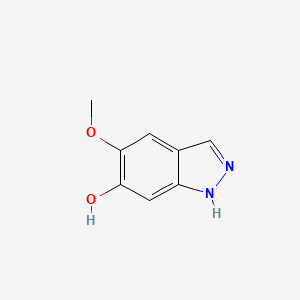

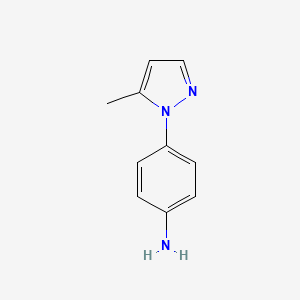

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)

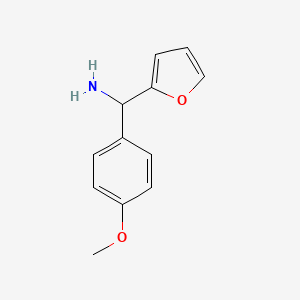

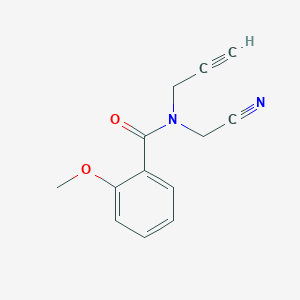

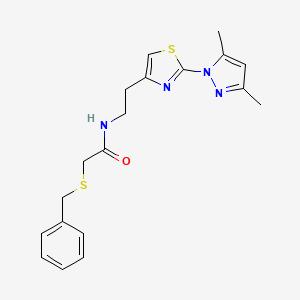

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)

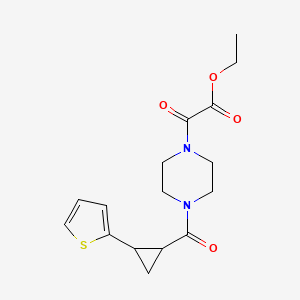

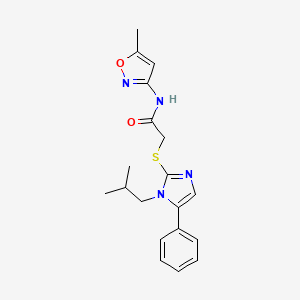

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)